Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
Description
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is an azo compound characterized by a pyrazolone core linked to a benzenesulfonate group and a 2,5-dimethylphenyl substituent via an azo (-N=N-) bridge. This structure confers water solubility due to the sulfonate group and stability from the electron-donating methyl groups on the phenyl ring. Azo compounds of this class are widely used as dyes, pigments, and in specialized applications requiring photostability and ionic functionality .
Properties
CAS No. |
97635-29-5 |
|---|---|
Molecular Formula |
C18H17N4NaO4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
sodium;4-[4-[(2,5-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C18H18N4O4S.Na/c1-11-4-5-12(2)16(10-11)19-20-17-13(3)21-22(18(17)23)14-6-8-15(9-7-14)27(24,25)26;/h4-10,17H,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
LJGSBOIUDBSDPI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce the sulfonate group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a colorant in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous azo-sulfonate derivatives:
*The molecular formula of the target compound is inferred to be structurally similar to CAS 72828-87-6 but with 2,5-dimethylphenyl instead of sulfonamide-phenyl groups.
Structural and Functional Analysis
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,5-dimethylphenyl group provides steric hindrance and electron-donating effects, enhancing photostability compared to derivatives with nitro or chloro groups (e.g., CAS 94133-87-6) . Sulfonate groups ensure water solubility, whereas sulfonamide (CAS 32039-48-8) or hexyloxy (CAS 38586-43-5) substitutions alter solubility and application niches .
- Environmental and Health Considerations: Chlorinated analogs (e.g., CAS 94133-87-6) may pose higher toxicity risks, aligning with concerns about environmentally persistent free radicals (EPFRs) in particulate matter .
- Crystallography and Characterization : Tools like SHELXL and ORTEP (used in structural studies of analogous compounds) highlight the importance of precise molecular geometry in determining reactivity and intermolecular interactions .
Biological Activity
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, commonly referred to as Sodium 4-Azo-Pyrazole, is a synthetic compound notable for its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on diverse research findings.
Basic Information:
| Property | Details |
|---|---|
| CAS Number | 97635-29-5 |
| Molecular Formula | C18H17N4NaO4S |
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | Sodium; 4-[4-[(2,5-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
Synthesis
The synthesis of Sodium 4-Azo-Pyrazole typically involves a multi-step process:
- Diazotization: The compound is synthesized by diazotizing 2,5-dimethylaniline using sodium nitrite and hydrochloric acid to form a diazonium salt.
- Coupling Reaction: The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole.
- Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid.
- Neutralization: The sulfonated product is neutralized with sodium hydroxide to yield the sodium salt.
Biological Activity
Sodium 4-Azo-Pyrazole exhibits a range of biological activities that make it valuable in research and application:
Antioxidant Activity
Research indicates that compounds similar to Sodium 4-Azo-Pyrazole possess significant antioxidant properties. The presence of the azo group may contribute to radical scavenging abilities, which can mitigate oxidative stress in biological systems.
Antimicrobial Properties
Studies have shown that azo compounds can exhibit antimicrobial activity against various pathogens. Sodium 4-Azo-Pyrazole has been investigated for its potential as an antimicrobial agent, particularly in inhibiting the growth of bacteria and fungi.
Cytotoxic Effects
Cytotoxicity assays reveal that Sodium 4-Azo-Pyrazole can induce apoptosis in cancer cell lines. This property suggests its potential as an anticancer agent, although further studies are necessary to elucidate the mechanisms involved.
Applications in Drug Delivery
Due to its ability to form stable complexes with various drugs, Sodium 4-Azo-Pyrazole is being explored for use in drug delivery systems. Its chemical structure allows for modifications that can enhance drug solubility and bioavailability .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several azo compounds, including Sodium 4-Azo-Pyrazole. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential therapeutic applications.
Antimicrobial Efficacy Assessment
In another study published in the International Journal of Antimicrobial Agents, Sodium 4-Azo-Pyrazole was tested against common bacterial strains such as E. coli and S. aureus. The compound showed promising inhibitory effects at low concentrations, suggesting its utility as a natural preservative or antimicrobial agent in food and pharmaceutical industries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
